molecular formula C23H19N5O6S B8071032 [4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid

[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid

Cat. No.: B8071032
M. Wt: 493.5 g/mol
InChI Key: KBLJIIAXVBCEHO-UHFFFAOYSA-N
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Description

The compound with the identifier “[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid” is a chemical entity that has garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents and catalysts under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized through a series of chemical reactions. These methods ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds .

Scientific Research Applications

[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have elucidated the pathways involved, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid include other chemical entities with related structures and properties. Examples include:

Uniqueness

Its specific reactivity and interaction with biological targets make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[4-[2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O6S/c29-23-22(25-24-19-12-8-17(9-13-19)15-35(32,33)34)21(26-28(23)20-4-2-1-3-5-20)18-10-6-16(7-11-18)14-27(30)31/h1-13,24H,14-15H2,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLJIIAXVBCEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NNC3=CC=C(C=C3)CS(=O)(=O)O)C(=N2)C4=CC=C(C=C4)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C(=NNC3=CC=C(C=C3)CS(=O)(=O)O)C(=N2)C4=CC=C(C=C4)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.